molecular formula C7H10N2O B13331629 (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B13331629
M. Wt: 138.17 g/mol
InChI Key: NVXZHVDHEPYIDO-YFKPBYRVSA-N
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Description

(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of isoxazoles fused with pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that can be adapted for the preparation of this compound . This method involves the condensation of an aldehyde with a β-keto ester and a nitrogen donor, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring.

Scientific Research Applications

(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved may include modulation of signal transduction processes and alteration of cellular metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine include:

Uniqueness

What sets this compound apart is its fused isoxazole-pyridine structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(6S)-6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine

InChI

InChI=1S/C7H10N2O/c1-5-2-7-6(3-8-5)4-10-9-7/h4-5,8H,2-3H2,1H3/t5-/m0/s1

InChI Key

NVXZHVDHEPYIDO-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CC2=NOC=C2CN1

Canonical SMILES

CC1CC2=NOC=C2CN1

Origin of Product

United States

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